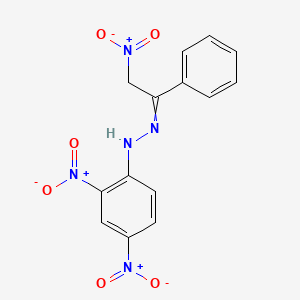
1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine is an organic compound known for its distinctive structure and reactivity This compound features a hydrazine functional group bonded to a nitrophenyl and a nitro-phenylethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 2-nitro-1-phenylethylidene. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, replacing one of the nitro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitro groups.
Substitution: Compounds with new functional groups replacing the nitro groups.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting and quantifying carbonyl compounds.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine involves its interaction with molecular targets through its functional groups. The nitro and hydrazine moieties can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The compound’s reactivity with biological molecules makes it a valuable tool for studying biochemical processes and developing therapeutic agents.
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, used in similar applications for detecting carbonyl compounds.
2-Nitro-1-phenylethylidene: Another precursor, with applications in organic synthesis.
1-(2,4-Dinitrophenyl)-2-(2-nitrophenyl)hydrazine: A structurally related compound with similar reactivity and applications.
Uniqueness: 1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine stands out due to its combination of nitro and hydrazine functional groups, which confer unique reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
34555-46-9 |
|---|---|
Molecular Formula |
C14H11N5O6 |
Molecular Weight |
345.27 g/mol |
IUPAC Name |
2,4-dinitro-N-[(2-nitro-1-phenylethylidene)amino]aniline |
InChI |
InChI=1S/C14H11N5O6/c20-17(21)9-13(10-4-2-1-3-5-10)16-15-12-7-6-11(18(22)23)8-14(12)19(24)25/h1-8,15H,9H2 |
InChI Key |
JAQCPAXZIWDPAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















